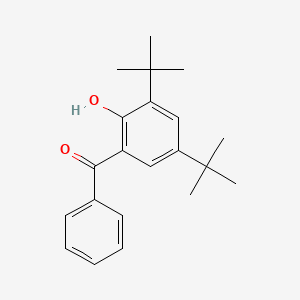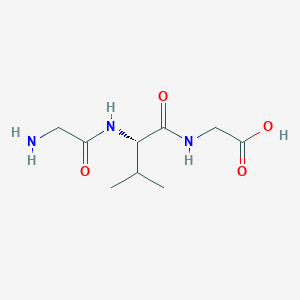![molecular formula C11H13N3S B14688008 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione CAS No. 25688-01-1](/img/structure/B14688008.png)
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . One common method includes the reaction of hydrazinecarbothioamides with sodium hydroxide or potassium hydroxide, followed by neutralization with acid or base . Another approach involves the reaction of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thioether derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione: Similar structure but lacks the ethyl group.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thione: Contains an amino group instead of the ethyl and methyl groups.
Thiophene-linked 1,2,4-triazoles: These compounds have a thiophene ring attached to the triazole moiety.
Uniqueness
5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl, methyl, and phenyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
25688-01-1 |
|---|---|
Formule moléculaire |
C11H13N3S |
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
5-ethyl-5-methyl-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H13N3S/c1-3-11(2)13-12-10(15)14(11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
HHDKXSQMNOPKPA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N=NC(=S)N1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


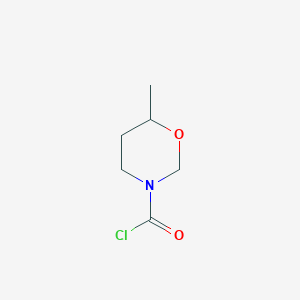
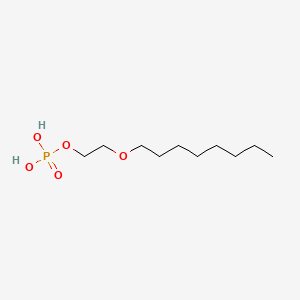
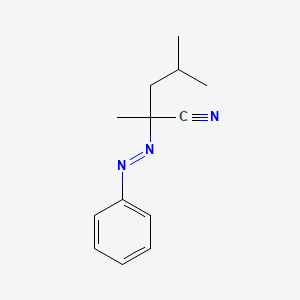

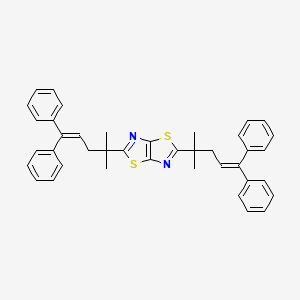
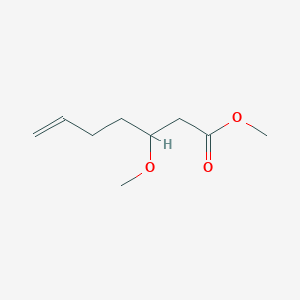
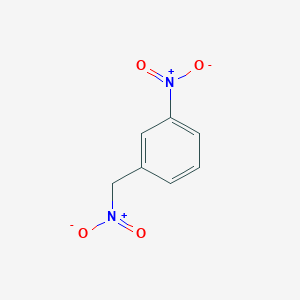
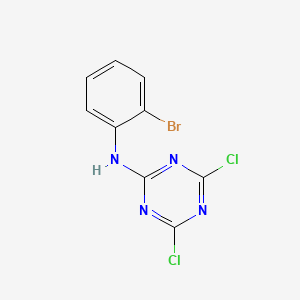
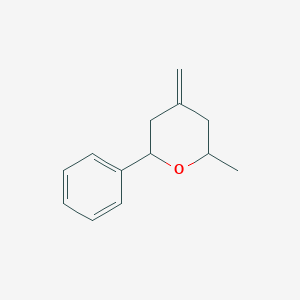
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
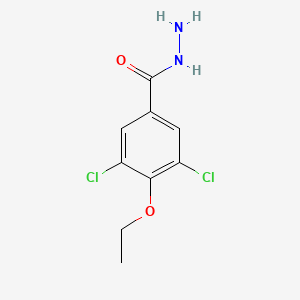
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
